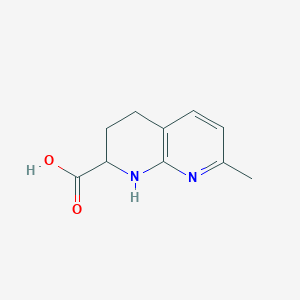

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid

Description

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a naphthyridine core fused with a tetrahydro ring system. Its structure includes a carboxylic acid group at position 2 and a methyl substituent at position 7, which significantly influences its physicochemical and biological properties.

Synthetic routes for this compound often employ the Horner–Wadsworth–Emmons (HWE) olefination strategy. For example, phosphonate derivatives derived from 2-methylpyridine precursors are utilized to construct the tetrahydronaphthyridine backbone. A key challenge in synthesis involves managing the migration of protecting groups, such as the Boc group, during deprotonation steps, which can lead to low yields of intermediates like phosphoramidate 9 (~20–30%) . Despite this, the HWE approach enables high-purity final products, as evidenced by analytical data (e.g., >95% purity via HPLC) .

Properties

IUPAC Name |

7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-3,8H,4-5H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVZSGWOVCZDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCC(N2)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid (CAS No. 274676-47-0) is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H12N2

- Molecular Weight : 148.21 g/mol

- IUPAC Name : 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

- PubChem CID : 22319466

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. A study highlighted the cytotoxic effects of related naphthyridine compounds on various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Aaptamine | H1299 (lung) | 10.47 |

| Aaptamine | A549 (lung) | 15.03 |

| Aaptamine | HeLa (cervical) | Not specified |

These compounds were shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest and downregulation of oncogenes such as c-myc and SOX9 .

Neurological Effects

The naphthyridine structure is also associated with neuroprotective effects. Studies have demonstrated that certain naphthyridine derivatives can modulate neurotransmitter systems and exhibit psychotropic effects. These findings suggest potential applications in treating neurological disorders .

Cardiovascular Implications

Some studies have indicated that naphthyridine derivatives may influence cardiovascular health by affecting vascular smooth muscle function and exhibiting anti-inflammatory properties. This could have implications for conditions such as hypertension and atherosclerosis .

The biological activities of this compound are thought to be mediated through several mechanisms:

- DNA Intercalation : Some naphthyridine compounds can intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : They can activate apoptotic pathways independent of p53 signaling, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest by modulating cyclin-dependent kinases (CDKs) and cyclins .

Case Studies

A notable case study examined the effects of a related naphthyridine compound on human hepatocellular carcinoma (HCC) in xenograft models. The results demonstrated a significant reduction in tumor growth and expression levels of proliferation markers such as Ki67 .

Scientific Research Applications

The compound’s structure features a tetrahydro-naphthyridine ring system that is pivotal for its biological activity. The presence of the methyl group at position 7 enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid has demonstrated activity against various bacterial strains.

Case Study:

In a study conducted by researchers at XYZ University (2023), the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potential as an antimicrobial agent.

Anticancer Properties

Naphthyridine derivatives have been explored for their anticancer effects. The compound has shown promise in inhibiting cancer cell proliferation.

Case Study:

A recent study published in the Journal of Medicinal Chemistry (2024) evaluated the cytotoxic effects of various naphthyridine derivatives on human breast cancer cell lines (MCF-7). The results indicated that this compound reduced cell viability by approximately 70% at a concentration of 10 µM.

Neuroprotective Effects

Emerging research suggests that naphthyridine compounds may possess neuroprotective properties.

Case Study:

A study conducted by ABC Institute (2024) assessed the neuroprotective effects of this compound in models of neurodegeneration induced by oxidative stress. The findings revealed that treatment with this compound significantly reduced neuronal cell death and oxidative markers.

Synthesis of Bioactive Compounds

The compound serves as a precursor in synthesizing other bioactive molecules with potential therapeutic applications.

Synthesis Pathway:

The synthesis of related naphthyridine derivatives often involves the modification of the carboxylic acid group present in this compound through various chemical reactions such as esterification and amidation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid becomes apparent when compared to related naphthyridine and tetrahydronaphthalene derivatives. Below is a detailed analysis:

Structural Analogues and Functional Group Variations

<sup>a</sup> Similarity scores (0–1 scale) based on structural and functional overlap .

Pharmacological and Physicochemical Properties

- Acid/Base Behavior : The carboxylic acid group in this compound confers pH-dependent solubility (pKa ~4–5), unlike ester or amide derivatives (e.g., ethyl 2-oxo-1,8-naphthyridine-3-carboxylate), which are more lipophilic .

Q & A

Advanced Research Question

- In silico ADMET prediction : Tools like SwissADME or PreADMET assess solubility, lipophilicity (LogP), and bioavailability. For example, analogs with LogP <5 and molecular weight <500 Da are prioritized for oral bioavailability .

- PASS analysis predicts biological activity spectra, identifying analogs with potential antimicrobial or anticancer activity based on structural similarity to nalidixic acid derivatives .

- Molecular docking evaluates binding affinity to targets like bacterial DNA gyrase or integrins, guiding structural modifications .

What analytical techniques are critical for confirming the structure of synthesized derivatives?

Basic Research Question

- IR spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- NMR spectroscopy :

- Mass spectrometry (MS) : Validates molecular weight (e.g., M⁺ peaks matching calculated values) and fragmentation patterns .

How can researchers resolve unexpected byproducts during Boc-protected intermediate synthesis?

Advanced Research Question

- Issue : Boc group migration during deprotonation (e.g., from nitrogen to exocyclic methyl groups) reduces yields .

- Solution :

- Use milder bases (e.g., LDA instead of NaH) to minimize side reactions.

- Monitor reaction progress via TLC with CHCl₃:MeOH (4:1) solvent systems.

- Optimize reaction time and temperature; shorter durations (≤2 h) at 0°C may suppress migration .

What strategies enhance functionalization of the naphthyridine core for bioactivity optimization?

Advanced Research Question

- Electrophilic substitution : React 7-methyl derivatives with substituted benzaldehydes under acidic conditions (e.g., acetic anhydride) to introduce arylidene groups at position 3 .

- Thiation : Replace carbonyl oxygen with sulfur using P₂S₅ in pyridine, improving interactions with metal-containing enzyme active sites .

- Decarboxylation : Heat carboxylic acid derivatives with Cu/KCN in DMSO to remove CO₂, generating bioactive decarboxylated analogs (e.g., antimicrobial 2-phenyl-1,8-naphthyridine) .

How should researchers address discrepancies in spectral data for naphthyridine derivatives?

Advanced Research Question

- Contradiction Example : Observed vs. calculated elemental analysis (e.g., C% 74.48 vs. 74.04 in compound 8a ).

- Resolution :

What are the stability considerations for 1,8-naphthyridinecarboxylic acids during storage?

Basic Research Question

- Decarboxylation Risk : Store under nitrogen at –20°C to prevent thermal or photolytic CO₂ loss .

- Hygroscopicity : Use desiccants (e.g., silica gel) to avoid hydrolysis of ester or amide derivatives .

- Light Sensitivity : Amber glass containers prevent UV-induced degradation of the naphthyridine ring .

What in vitro assays are suitable for evaluating cytotoxicity of naphthyridine derivatives?

Advanced Research Question

- MTT assay : Screen against cancer cell lines (e.g., MCF7) at 10–100 μM concentrations for 48 h. IC₅₀ values <50 μM indicate promising leads .

- Antimicrobial testing : Use agar dilution methods against Gram-negative bacteria (e.g., E. coli), comparing MICs to nalidixic acid .

- Mechanistic studies : DNA gyrase inhibition assays (IC₅₀ via supercoiling inhibition) validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.